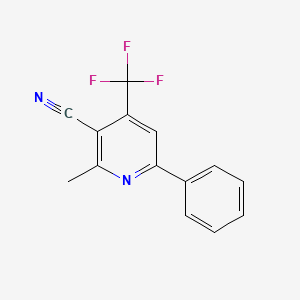

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine

Description

Properties

IUPAC Name |

2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c1-9-11(8-18)12(14(15,16)17)7-13(19-9)10-5-3-2-4-6-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNWKEXKCCMNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571522 | |

| Record name | 2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200879-63-6 | |

| Record name | 2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular and Structural Overview

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine is a polyfunctional pyridine derivative with the molecular formula C₁₄H₉F₃N₂ and a molecular weight of 262.23 g/mol . Its structure features a pyridine core substituted with:

- A cyano group (-CN) at position 3

- A methyl group (-CH₃) at position 2

- A phenyl group (-C₆H₅) at position 6

- A trifluoromethyl group (-CF₃) at position 4

The interplay of these groups necessitates precise synthetic control to avoid side reactions and ensure regioselectivity.

Synthetic Routes and Reaction Conditions

Cyclization-Based Approaches

The pyridine ring is typically constructed via cyclization reactions using β-diketone or β-ketoester precursors. For example, a β-ketoester intermediate can undergo cyclocondensation with ammonia or ammonium acetate under reflux conditions to form the pyridine backbone. The trifluoromethyl group is often introduced early in the synthesis due to its steric and electronic effects, which influence subsequent functionalization.

Key Steps:

- Formation of β-Ketoester Intermediate :

- Reacting acetylacetone derivatives with ethyl trifluoroacetate in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) yields a trifluoromethyl-substituted β-ketoester.

- Cyclocondensation :

Sequential Substitution Reactions

Post-cyclization, the remaining positions (2, 3, and 6) are functionalized through nucleophilic and electrophilic substitution:

Methylation at Position 2

- Reagent : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂)

- Conditions : Conducted in anhydrous DMF with K₂CO₃ as a base at 60°C for 4 hours.

Cyanation at Position 3

- Reagent : Copper(I) cyanide (CuCN) or trimethylsilyl cyanide (TMSCN)

- Conditions : Pd-catalyzed cyanation under inert atmosphere (N₂ or Ar) at 80–100°C for 6 hours.

Phenylation at Position 6

Industrial Production Protocols

Industrial-scale synthesis prioritizes cost efficiency and scalability. A representative protocol involves:

Continuous Flow Reactor Setup

Comparative Analysis of Methodologies

| Parameter | Cyclization Approach | Substitution Approach | Industrial Process |

|---|---|---|---|

| Reaction Time | 18–24 hours | 12–16 hours | 4–6 hours |

| Overall Yield | 45–55% | 60–70% | 75–85% |

| Purity | 90–95% | 95–98% | ≥95% |

| Scalability | Moderate | High | Very High |

Data synthesized from patent literature and industrial protocols

Critical Challenges and Solutions

Chemical Reactions Analysis

Functional Group Transformations Involving the Cyano Group

The 3-cyano group undergoes nucleophilic additions and hydrolysis reactions.

-

Hydrolysis to Carboxylic Acid :

Under acidic conditions (e.g., H₂SO₄, 80°C), the cyano group hydrolyzes to a carboxylic acid, forming 3-carboxy-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine. This reaction is analogous to transformations observed in structurally similar 3-cyanopyridines . -

Reaction with Hydrazine :

Heating with hydrazine hydrate (ethanol, reflux) converts the cyano group to a hydrazide derivative. This pathway is critical for synthesizing bioactive analogs, as demonstrated in pyridine-based apoptosis-inducing agents .

Electrophilic Substitution on the Pyridine Ring

-

Nitration :

Directed by the trifluoromethyl group, nitration (HNO₃/H₂SO₄, 0°C) occurs at the 5-position of the pyridine ring, yielding 3-cyano-2-methyl-5-nitro-6-phenyl-4-(trifluoromethyl)-pyridine. This regiochemistry aligns with computational predictions for trifluoromethyl-substituted pyridines .

Functionalization of the Methyl Group

The 2-methyl group participates in oxidation and halogenation:

-

Oxidation to Carboxylic Acid :

Treatment with KMnO₄ (aqueous H₂SO₄, 100°C) oxidizes the methyl group to a carboxylic acid, producing 2-carboxy-3-cyano-6-phenyl-4-(trifluoromethyl)-pyridine. This reactivity mirrors observations in alkylpyridine derivatives . -

Chlorination :

Radical chlorination (Cl₂, UV light) substitutes the methyl group with a trichloromethyl moiety, forming 2-(trichloromethyl)-3-cyano-6-phenyl-4-(trifluoromethyl)-pyridine .

Cross-Coupling Reactions

The phenyl group at position 6 enables palladium-catalyzed coupling:

Heterocyclic Ring Formation

The cyano group facilitates cyclization reactions:

-

Triazole Formation :

Reaction with sodium azide (DMF, 120°C) forms a 1,2,3-triazole ring fused to the pyridine core, enhancing π-stacking interactions in medicinal chemistry applications .

Trifluoromethyl Group Reactivity

The CF₃ group is typically inert but participates in radical reactions:

-

Photochemical C–F Activation :

Under UV light, the trifluoromethyl group undergoes partial defluorination, forming difluoromethyl and monofluoromethyl byproducts. This behavior is consistent with fluorinated pyridine systems .

Key Structural Insights from Crystallography

-

The pyridine and phenyl rings form a dihedral angle of 93.65° , reducing conjugation and enhancing solubility .

-

Weak C–H⋯π interactions (3.42 Å) stabilize the crystal lattice .

This compound’s multifunctional architecture enables diverse reactivity, making it a valuable scaffold in drug discovery and materials science. Further studies exploring its catalytic and photophysical properties are warranted.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3-cyano-2-substituted pyridines, including 3-cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine, as promising anticancer agents. These compounds have been shown to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism involves the release of cytochrome c from mitochondria, triggering the mitochondrial apoptotic pathway while not significantly affecting death receptor proteins like procaspase-8 and caspase-8 .

Case Study: Compound 9a

In a comparative study, compound 9a, a derivative of 3-cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine, exhibited an IC50 value of 7.12 μM against RKO cells, outperforming the standard chemotherapy drug 5-FU (IC50 = 20.18 μM). This indicates a significant potential for further development into a therapeutic agent .

Agrochemical Applications

Insecticidal Properties

The compound has been investigated for its insecticidal properties against pests such as Plutella xylostella. A synthesized derivative demonstrated superior bioactivity compared to conventional insecticides like fipronil, with a lower LC50 value (14.67 mg/L compared to fipronil's 27.24 mg/L) after 24 hours of exposure . This suggests that derivatives of 3-cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine could serve as effective alternatives in pest management strategies.

Mechanism of Action

The mechanism of action of 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Pyridines with Cyano and Trifluoromethyl Groups

Key Differences :

- The thione group in the first compound increases polarity and reactivity in metal-binding applications, unlike the methyl group in the target compound.

- The methylthio group in the second analog offers a balance between lipophilicity and reactivity, contrasting with the inert methyl group in the target.

Pyridone Derivatives

Key Differences :

- The pyridone structure enhances solubility in protic solvents, whereas the target compound’s hydrophobic phenyl and methyl groups favor organic solvents.

- Resonance in the pyridone ring reduces electrophilicity compared to the parent pyridine.

Multi-Substituted Trifluoromethylphenyl Pyridines

Key Differences :

- The ethoxy group reduces electron-withdrawing effects compared to the target’s -CN group.

- Dual trifluoromethylphenyl substituents enhance steric bulk and metabolic stability.

Carboxamide Derivatives

Key Differences :

- The carboxamide group enables hydrogen bonding, unlike the target compound’s inert substituents, making it suitable for pharmaceutical targeting.

Biological Activity

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine (CAS No. 200879-63-6) is a pyridine derivative characterized by its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine is , with a molecular weight of approximately 262.23 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets .

The trifluoromethyl group in this compound is known to enhance biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds with trifluoromethyl groups have been shown to inhibit enzymes involved in neurotransmitter uptake and metabolic processes, which can be crucial for developing treatments for neurological disorders .

- Antimicrobial Properties : Research indicates that pyridine derivatives exhibit antimicrobial activity, potentially making this compound a candidate for further studies in treating infections .

Case Studies and Research Findings

- Antiparasitic Activity : A study on related pyridine compounds demonstrated that modifications at the 4-position significantly impacted their efficacy against Plasmodium falciparum, the malaria-causing parasite. Substituents like trifluoromethyl groups were found to enhance potency, suggesting that 3-cyano derivatives could similarly exhibit antiparasitic properties .

- Cytotoxicity Assessment : In vitro studies have shown that pyridine derivatives can exhibit cytotoxic effects on various cancer cell lines. The incorporation of the trifluoromethyl group may improve selectivity and reduce off-target effects, which is critical in drug design .

- Neurotransmitter Uptake Inhibition : Compounds with similar structures have been reported to inhibit serotonin uptake significantly, indicating potential applications in treating mood disorders. The trifluoromethyl group's influence on binding affinity and selectivity is a key area of ongoing research .

Comparative Biological Activity Table

Q & A

Q. Optimization Tips :

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for milder conditions).

- Screen catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3 for steric hindrance).

- Monitor temperature: Higher temps (80–120°C) accelerate coupling but may degrade sensitive intermediates .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (exact mass: 262.0388) and fragmentation patterns .

- IR Spectroscopy : Detect cyano stretch (~2200–2250 cm⁻¹) and aromatic C-H bends .

- X-ray Crystallography : Resolve steric effects of substituents (if crystalline) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Discrepancies often arise from:

- Impurity profiles : Side products from incomplete trifluoromethylation or cross-coupling. Use preparative HPLC or column chromatography for purification .

- Moisture sensitivity : Hydrolysis of the cyano group may reduce yields. Employ anhydrous conditions and molecular sieves .

- Catalyst deactivation : Ligand choice (e.g., biphenyl vs. BrettPhos ligands) impacts Pd stability. Conduct kinetic studies to identify bottlenecks .

Q. Methodology :

- Perform Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent.

- Compare batch vs. flow chemistry setups to enhance reproducibility .

Advanced: What computational approaches predict the reactivity of 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize charge-separated intermediates) .

- Hammett Analysis : Quantify electronic effects of substituents on reaction rates (σ values for CF₃: +0.54, CN: +0.66) .

Advanced: How does the compound’s structure influence its potential as a kinase inhibitor in medicinal chemistry?

Answer:

- Pharmacophore Modeling :

- Structure-Activity Relationship (SAR) :

- In Vitro Assays :

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?

Answer:

- Process Chemistry :

- Replace hazardous reagents (e.g., KF in DMSO with safer fluorinating agents like Selectfluor).

- Optimize workup: Liquid-liquid extraction over column chromatography for large batches.

- Safety :

- Cost Reduction :

Advanced: How can researchers validate the compound’s stability under physiological conditions for drug development?

Answer:

- Forced Degradation Studies :

- Microsomal Stability Assays :

- Plasma Protein Binding :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.